1-(1H-imidazol-2-yl)isoquinoline
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Overview
Description
1-(1H-imidazol-2-yl)isoquinoline is a heterocyclic compound that combines the structural features of both imidazole and isoquinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the isoquinoline moiety is a common structural component in alkaloids and other natural products.
Preparation Methods
The synthesis of 1-(1H-imidazol-2-yl)isoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with glyoxal in the presence of an acid catalyst can lead to the formation of the imidazole ring, which can then be fused with an isoquinoline precursor . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity, using catalysts and solvents that are both efficient and environmentally friendly .
Chemical Reactions Analysis
1-(1H-imidazol-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or isoquinoline rings, depending on the substituents and reaction conditions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
1-(1H-imidazol-2-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism by which 1-(1H-imidazol-2-yl)isoquinoline exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The imidazole ring can also coordinate with metal ions, affecting various biochemical processes .
Comparison with Similar Compounds
1-(1H-imidazol-2-yl)isoquinoline can be compared with other similar compounds, such as:
1-(1H-imidazol-2-yl)benzene: This compound lacks the isoquinoline moiety, making it less complex and potentially less versatile in its applications.
2-(1H-imidazol-2-yl)pyridine: This compound has a pyridine ring instead of an isoquinoline ring, which can lead to different chemical and biological properties.
1-(1H-imidazol-2-yl)naphthalene: The naphthalene ring system provides a different structural framework, which can influence the compound’s reactivity and applications.
This compound stands out due to its unique combination of imidazole and isoquinoline rings, offering a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C12H9N3 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)isoquinoline |
InChI |
InChI=1S/C12H9N3/c1-2-4-10-9(3-1)5-6-13-11(10)12-14-7-8-15-12/h1-8H,(H,14,15) |
InChI Key |
KVKBSQGRHHMWRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=NC=CN3 |
Origin of Product |
United States |
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